6,6'-Diethynyl-2,2'-bipyridine
Description
Contextualization of 2,2'-Bipyridine (B1663995) Ligands in Contemporary Chemical Research
2,2'-Bipyridine (bpy) is a cornerstone ligand in the field of coordination chemistry. nih.gov Comprised of two pyridine (B92270) rings linked at their 2-positions, it functions as a bidentate chelating agent, meaning it binds to a central metal ion through its two nitrogen atoms. wisdomlib.orgwisdomlib.org This chelation results in the formation of a stable five-membered ring, a structural motif that underpins the utility of bipyridine in a vast array of chemical applications. wikipedia.orgwikipedia.org
First synthesized over a century ago, 2,2'-bipyridine and its derivatives have become indispensable tools in multiple domains of chemical science. nih.gov Their robust nature, redox stability, and the relative ease with which their structure can be modified make them highly versatile. researchgate.net In coordination chemistry, they are fundamental in creating stable complexes with most transition metals. wikipedia.org These complexes are central to the study of fundamental chemical phenomena, including the thermodynamics and kinetics of metal complexation, bonding theories, electrochemistry, and photochemistry. nih.gov
The applications of 2,2'-bipyridine ligands are extensive and impactful:
Catalysis: Transition metal complexes featuring bipyridine ligands are crucial in both homogeneous and heterogeneous catalysis. They are employed in a wide range of organic transformations, including cross-coupling reactions, which are vital for the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
Materials Science: The unique photophysical and electrochemical properties of bipyridine complexes, particularly those of ruthenium and platinum which exhibit intense luminescence, make them key components in the development of advanced materials. wikipedia.orgontosight.ai This includes applications in dye-sensitized solar cells (DSCs), light-emitting diodes (LEDs), and molecular sensors. ontosight.aiepfl.ch
Supramolecular Chemistry: As a rigid and predictable building block, 2,2'-bipyridine is widely used in the construction of complex, self-assembled supramolecular architectures and metallosupramolecular structures. nih.govresearchgate.net
Bioinorganic Chemistry: Bipyridine complexes have been explored for their potential therapeutic and diagnostic applications, including as anticancer agents, owing to their ability to interact with biological molecules. researchgate.net
The enduring importance of 2,2'-bipyridine lies in its blend of stability, versatile coordination behavior, and tunable electronic and steric properties, securing its status as one of the most widely utilized ligands in modern chemistry. nih.govresearchgate.net
The Significance of Ethynyl (B1212043) Functionality in Modern Organic and Supramolecular Chemistry
The ethynyl group (–C≡CH), the functional group of a terminal alkyne, is a feature of immense importance in contemporary chemistry. wikipedia.org Its rigid, linear geometry and unique electronic properties make it a powerful tool for chemists in various disciplines.
A primary role of the ethynyl group is its participation in cross-coupling reactions, most notably the Sonogashira coupling. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgrsc.org The Sonogashira reaction is a highly reliable and versatile method for constructing conjugated systems, which are essential for developing new organic materials with interesting electronic and optical properties. researchgate.net
Key attributes and applications of the ethynyl functionality include:
Structural Rigidity: The triple bond imparts a linear and rigid character to molecular structures. This makes the ethynyl group an excellent linker or spacer in the design of molecular wires, rigid polymers, and well-defined supramolecular assemblies. nih.gov
π-System Extension: As a π-conjugated system, the ethynyl group can extend the conjugation of aromatic systems. This extension is crucial for tuning the photophysical properties of molecules, such as their absorption and emission of light, which is fundamental in materials science for applications like organic electronics. mdpi.com
Weak Hydrogen Bonding: The terminal hydrogen of an ethynyl group is weakly acidic and can act as a hydrogen-bond donor. acs.org This interaction, along with the alkyne's π-system acting as a hydrogen-bond acceptor, plays a significant role in directing the crystal packing and formation of supramolecular structures. acs.org
Synthetic Versatility: The terminal alkyne is a gateway to a wide range of chemical transformations. Beyond coupling reactions, it can undergo cycloadditions, cyclizations, and polymerization, making it a valuable synthon for creating complex molecular architectures. researchgate.net
The combination of its geometric rigidity, electronic properties, and reactive versatility has established the ethynyl group as an indispensable component in the chemist's toolbox for building advanced functional molecules and materials. acs.orgrsc.org
Rationale for the Specific Design and Investigation of 6,6'-Diethynyl-2,2'-bipyridine
The design of this compound represents a strategic fusion of two powerful chemical motifs: the 2,2'-bipyridine core and the terminal ethynyl groups. The rationale for its synthesis and investigation stems from the unique properties that emerge from this specific combination.
The introduction of ethynyl groups at the 6,6'-positions of the bipyridine scaffold creates a ligand with several advantageous features:
Extended Conjugated Systems: The primary reason for incorporating ethynyl groups is to extend the π-conjugation of the bipyridine ligand. This modification allows for the creation of highly conjugated, rigid, and linear molecular building blocks when coordinated to a metal center. mdpi.com
Sites for Post-Coordination Modification: The terminal alkyne functionalities serve as reactive handles. Once the bipyridine unit is coordinated to a metal ion, these ethynyl groups can undergo further reactions, such as Sonogashira cross-coupling. mdpi.com This allows for the construction of complex, multi-component systems, including metal-containing polymers and elaborate supramolecular structures, in a stepwise and controlled manner.
Linear and Rigid Coordination Geometry: The placement of the rigid ethynyl linkers at the 6,6'-positions directs the geometry of subsequent assemblies. This is particularly useful for creating linear, rod-like coordination polymers or macrocycles.
Tunable Electronic and Photophysical Properties: The ethynyl groups directly influence the electronic landscape of the bipyridine ligand. This, in turn, affects the properties of the resulting metal complexes, such as their absorption and emission wavelengths and their redox potentials. This tunability is critical for designing materials for specific applications in optoelectronics and photocatalysis. rsc.org
The synthesis of this ligand is typically achieved via a Sonogashira cross-coupling reaction between 6,6'-dibromo-2,2'-bipyridine and a protected or terminal acetylene (B1199291) source. mdpi.com The investigation of this compound and its metal complexes is driven by the potential to create novel functional materials where the properties of the metal center are synergistically combined with the structural and electronic contributions of the extended π-system.
Overview of Major Research Domains and Scholarly Contributions concerning this compound
Research involving this compound primarily focuses on its use as a sophisticated building block in coordination chemistry and materials science. Its unique structure allows for the creation of advanced materials with tailored properties.
Major research domains include:
Coordination-Driven Self-Assembly: This ligand is extensively used to construct discrete supramolecular structures and coordination polymers. Researchers have synthesized homo- and heteroleptic complexes with various metal ions, particularly copper(I), which favors a tetrahedral coordination geometry. mdpi.com These self-assembled structures are investigated for their potential in host-guest chemistry, molecular recognition, and as novel materials with interesting optical properties. mdpi.com
Development of Luminescent Materials: Metal complexes of this compound, especially with d¹⁰ metals like Cu(I), often exhibit interesting photoluminescent properties. The extended π-conjugation provided by the phenylethynyl groups can be tuned to control the emission color and efficiency of these materials, making them candidates for applications in sensors and organic light-emitting diodes (OLEDs). mdpi.com
Synthesis of Novel Ligands and Complexes: A significant area of research involves using this compound as a precursor to even more complex ligands. The terminal alkyne groups are readily functionalized, for example, through "click" chemistry or further Sonogashira couplings, to attach other functional units. This has led to the creation of multi-component systems, including Ru(II) tris(bipyridyl) complexes with multiple appended arms for building nanostructures. nih.gov
A notable scholarly contribution is the synthesis and characterization of homo- and heteroleptic Cu(I) complexes. For instance, the heteroleptic complex [Cu(L1)(dmph)]BF4, where L1 is 6,6'-bis(phenylethynyl)-2,2'-bipyridine and dmph is 2,9-dimethyl-1,10-phenanthroline, has been synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.com This work provides detailed insight into the distorted tetrahedral geometry around the copper(I) center and analyzes the intermolecular interactions that govern its solid-state packing. mdpi.com
Below is a data table summarizing key properties and findings related to a representative Cu(I) complex of a similar ligand, 6,6'-bis(phenylethynyl)-2,2'-bipyridine.
| Property | Value/Observation | Reference |
| Compound | [Cu(6,6'-bis(phenylethynyl)-2,2'-bipyridine)(2,9-dimethyl-1,10-phenanthroline)]BF₄ | mdpi.com |
| Synthesis Method | Self-assembly of ligands with Cu(I) salt | mdpi.com |
| Coordination Geometry | Distorted Tetrahedral | mdpi.com |
| ν(C≡C) Stretching Frequency | 2221 cm⁻¹ | mdpi.com |
| Research Focus | Opto-electronic properties, supramolecular assembly | mdpi.com |
This table highlights how the specific design of the ligand translates into measurable and interesting properties in its metal complexes, driving further research into this versatile molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8N2 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-ethynyl-6-(6-ethynylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H8N2/c1-3-11-7-5-9-13(15-11)14-10-6-8-12(4-2)16-14/h1-2,5-10H |
InChI Key |
TVPOVKRNRYCPCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 6,6 Diethynyl 2,2 Bipyridine
Retrosynthetic Analysis and Precursor Chemistry for 6,6'-Diethynyl-2,2'-bipyridine Synthesis
A retrosynthetic analysis of this compound reveals that the primary disconnection occurs at the ethynyl-bipyridine bond. This points to a cross-coupling strategy as the most logical synthetic approach, where a di-halogenated bipyridine precursor is coupled with a suitable acetylene (B1199291) source. The key precursor is therefore a 6,6'-disubstituted-2,2'-bipyridine, typically 6,6'-dibromo-2,2'-bipyridine or 6,6'-dichloro-2,2'-bipyridine.
The synthesis of these precursors often starts from more readily available bipyridine derivatives. For instance, 6,6'-dimethyl-2,2'-bipyridine (B1328779) can serve as a starting material. scielo.br This compound can be synthesized from 6-chloro-2-picoline. scielo.br Another route to a key intermediate, 6,6'-dicarboxy-2,2'-bipyridine, involves the oxidation of 6,6'-dimethyl-2,2'-bipyridine. scielo.brscielo.br Alternatively, 2,2'-bipyridine (B1663995) itself can be converted to 2,2'-bipyridine-N,N'-dioxide, which then leads to 6,6'-dicyano-2,2'-bipyridine, another important precursor. scielo.brscielo.br The dicyano derivative can then be hydrolyzed to the dicarboxylic acid. scielo.br These carboxylic acid derivatives can be further functionalized, for example, through esterification, to prepare for subsequent reactions.
Strategies for Halogenation of Bipyridine Scaffolds as Intermediates for this compound
The introduction of halogen atoms at the 6 and 6' positions of the 2,2'-bipyridine ring is a critical step in the synthesis of the target compound. Direct halogenation of the bipyridine core can be challenging due to the deactivating effect of the nitrogen atoms and potential for multiple isomers.
A common strategy involves the halogenation of pre-functionalized bipyridines. For example, 6,6'-dimethyl-2,2'-bipyridine can undergo radical bromination using N-bromosuccinimide (NBS) to yield 6,6'-bis(bromomethyl)-2,2'-bipyridine. Another approach is the synthesis of 6,6'-dibromo-2,2'-bipyridine, which can be achieved through the lithiation of 2,6-dibromopyridine (B144722) followed by coupling with anhydrous cupric chloride. cdnsciencepub.com
An alternative to direct halogenation at the ring is the conversion of other functional groups. For instance, hydroxymethyl groups can be converted to halomethyl groups. orgsyn.org A more efficient route to 6,6'-bis(chloromethyl)-2,2'-bipyridine (B1332678) starts with the double deprotonation of 6,6'-dimethyl-2,2'-bipyridine using lithium diisopropylamide (LDA), followed by quenching with a silylating agent and subsequent silyl-to-chlorine exchange.
Palladium-Catalyzed Cross-Coupling Approaches to this compound Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone for the introduction of the ethynyl (B1212043) moieties onto the bipyridine scaffold. diva-portal.org These reactions offer high efficiency and functional group tolerance.
Sonogashira Coupling and its Adaptations for this compound
The Sonogashira coupling is the most widely employed method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. gold-chemistry.org In the context of this compound synthesis, this involves the reaction of a 6,6'-dihalo-2,2'-bipyridine with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. cdnsciencepub.comresearchgate.net
The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. gold-chemistry.org The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne and is typically removed in a subsequent step using a base like sodium hydroxide. cdnsciencepub.com Adaptations of the Sonogashira coupling have been developed to improve yields and simplify procedures, including copper-free variations. rsc.org
Stille and Suzuki Coupling Methodologies for Ethynyl-Bipyridine Derivatives
While the Sonogashira coupling is predominant for this specific transformation, Stille and Suzuki couplings are also powerful tools for the synthesis of functionalized bipyridines and could be adapted for ethynyl derivatives. mdpi.com
The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. mdpi.compreprints.org For the synthesis of ethynyl-bipyridines, this would entail the use of an ethynylstannane reagent. Although effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds. mdpi.compreprints.org
The Suzuki coupling reaction joins an organoboron compound with an organic halide or triflate. mdpi.comresearchgate.net This method is known for its mild reaction conditions and the low toxicity of its byproducts. researchgate.net To synthesize ethynyl-bipyridines via a Suzuki coupling, an ethynylboronic acid or ester would be required. rsc.org
Reaction Condition Optimization for High Yield and Selectivity in this compound Synthesis
Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and temperature.
For the Sonogashira coupling, various palladium catalysts such as Pd(PPh₃)₂Cl₂, Pd(OAc)₂, and Pd(MeCN)₂Cl₂ can be employed. gold-chemistry.org The addition of phosphine (B1218219) ligands can enhance the efficiency of the reaction. gold-chemistry.org The choice of solvent is also critical, with amines like triethylamine (B128534) often used, but other solvents like dimethylformamide (DMF) can also be effective. acs.org Temperature control is important to prevent side reactions, including the homocoupling of the alkyne. gold-chemistry.org Recent advancements have even demonstrated photo-activated Sonogashira couplings at room temperature. rsc.org
The table below summarizes typical conditions for the Sonogashira coupling.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Co-catalyst | CuI |
| Ligand | PPh₃, P(t-Bu)₃ |
| Base | Triethylamine, Diisopropylamine |
| Solvent | Amine, DMF |
| Temperature | Room Temperature to 100 °C |
| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene |
Novel Synthetic Pathways and Mechanistic Considerations for this compound
Research continues to explore novel synthetic routes to 6,6'-disubstituted bipyridines that might be applicable to the synthesis of this compound. One such innovative approach involves a Diels-Alder/retro-Diels-Alder strategy using 5,5'-bi-1,2,4-triazines as precursors. This method allows for the introduction of various substituents at the 6,6'-positions.
Mechanistically, the palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org In the Sonogashira coupling, the cycle is believed to involve both the palladium catalyst and the copper co-catalyst, with the latter facilitating the formation of a copper acetylide intermediate.
Methodological Considerations for the Purification and Spectroscopic Characterization of this compound
The successful synthesis of this compound necessitates rigorous purification to isolate the target compound from starting materials, catalysts, and byproducts. Following purification, comprehensive spectroscopic analysis is essential to confirm the compound's identity and structural integrity. The primary methods employed for this purpose are chromatography for purification and spectroscopy (Infrared and Nuclear Magnetic Resonance) for characterization.
Purification Techniques
Column chromatography is a principal technique for the purification of this compound. The process involves dissolving the crude product and passing it through a stationary phase, typically silica (B1680970) gel, using a mobile phase composed of a solvent mixture. The choice of eluent is critical for achieving effective separation.
One established method involves an initial separation on a silica gel column using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. cdnsciencepub.com To achieve high purity, a subsequent rechromatography on silica gel may be performed. cdnsciencepub.com The progress of the separation can be monitored by thin-layer chromatography (TLC), with the pure compound exhibiting a specific retention factor (Rf). cdnsciencepub.com While other bipyridine derivatives are purified using different solvent systems or techniques like recrystallization, column chromatography remains a well-documented method for this compound. scispace.comsci-hub.sescielo.br
Table 1: Chromatographic Purification Data for this compound
| Technique | Stationary Phase | Eluent (Mobile Phase) | Rf Value | Melting Point (°C) | Reference |
|---|
Spectroscopic Characterization
The definitive confirmation of the structure of this compound is accomplished through various spectroscopic methods. These analyses provide a molecular fingerprint, allowing for the unambiguous identification of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational modes are the C≡C and ≡C-H stretching frequencies of the terminal alkyne groups. The IR spectrum, typically recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands. cdnsciencepub.com The presence of a sharp band around 3280 cm⁻¹ is indicative of the ≡C-H stretch, a defining feature of a terminal alkyne. cdnsciencepub.com
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3280 | ≡C-H stretch | cdnsciencepub.com |
| 2360 | C≡C stretch | cdnsciencepub.com |
| 1580, 1560 | C=C/C=N ring stretch | cdnsciencepub.com |
| 1440 | Aromatic C=C stretch | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming the connectivity and chemical environment of each atom.
¹H NMR: The ¹H NMR spectrum of this compound, usually recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons of the bipyridine core and the terminal alkynes. cdnsciencepub.com The protons on the pyridine (B92270) rings typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns confirming the 6,6'-substitution. cdnsciencepub.com A characteristic singlet for the two equivalent acetylenic protons appears at approximately 3.25 ppm. cdnsciencepub.com
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 8.45 | Doublet of doublets (dd) | H-3, H-3' | cdnsciencepub.com |
| 7.82 | Triplet (t) | H-4, H-4' | cdnsciencepub.com |
| 7.55 | Doublet of doublets (dd) | H-5, H-5' | cdnsciencepub.com |
| 3.25 | Singlet (s) | ≡C-H | cdnsciencepub.com |
Spectrum recorded at 200 MHz in CDCl₃
¹³C NMR: While specific ¹³C NMR data for the parent this compound is not detailed in the provided sources, analysis of closely related structures like 6,6′-bis(phenylethynyl)-2,2′-bipyridine shows characteristic signals for the bipyridine carbons and the alkyne carbons (C≡C), which are expected in the range of δ 80-100 ppm and δ 120-160 ppm for the aromatic carbons. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound, further confirming its identity. For related compounds, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be compared to the calculated value for the molecular formula. mdpi.com
Coordination Chemistry of 6,6 Diethynyl 2,2 Bipyridine As a Ligand
Principles of Metal-Ligand Coordination with 6,6'-Diethynyl-2,2'-bipyridine and its Derivatives
The coordination of this compound to metal centers is primarily governed by the bidentate nature of the 2,2'-bipyridine (B1663995) core, which readily chelates to metal ions through its two nitrogen atoms. researchgate.netwikipedia.org The ethynyl (B1212043) groups at the 6 and 6' positions introduce several key features that influence the coordination chemistry and the properties of the resulting metal complexes. These substituents can engage in further reactions, act as anchoring points for larger assemblies, or modify the electronic properties of the ligand.
The steric hindrance introduced by substituents at the 6,6'-positions can significantly impact the geometry of the resulting metal complexes. For instance, bulky groups can lead to distorted coordination geometries around the metal center. nih.gov In the case of this compound, the linear nature of the ethynyl groups may exert less steric demand compared to bulkier alkyl or aryl groups, but their presence is crucial in the electronic structure and reactivity of the complexes.
The electronic properties of the this compound ligand are characterized by the interplay between the π-system of the bipyridine rings and the appended acetylenic groups. This extended conjugation can influence the metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of bipyridine complexes. wikipedia.org The ethynyl groups are electron-withdrawing, which can affect the energy levels of the ligand's orbitals and, consequently, the photophysical and electrochemical properties of the metal complexes.
Synthesis and Isolation of Metal Complexes featuring this compound
The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt and reaction conditions can influence the stoichiometry and structure of the resulting complex.
A common method for synthesizing these complexes is the direct reaction of the ligand with a metal halide or a metal complex with labile ligands. For example, copper(I) complexes can be prepared by reacting 6,6'-bis(phenylethynyl)-2,2'-bipyridine with a copper(I) salt. mdpi.com Similarly, complexes of other transition metals like ruthenium and platinum can be synthesized by reacting the ligand with precursors such as [Ru(bpy)₂Cl₂] or K₂PtCl₄.
The isolation and purification of these metal complexes often involve techniques such as precipitation, crystallization, and chromatography. The solubility of the complexes can be influenced by the nature of the metal, the counter-ions, and the solvent used. For instance, the introduction of long alkyl chains or other solubilizing groups on the ethynyl moieties can enhance solubility in organic solvents, facilitating their purification and characterization.
The synthesis of related complexes with substituted bipyridine ligands, such as 6,6'-dimethyl-2,2'-bipyridine (B1328779), provides insights into the general synthetic strategies. For instance, a mercury(II) complex, [HgI₂(C₁₂H₁₂N₂)], was synthesized by reacting 6,6'-dimethyl-2,2'-bipyridine with HgI₂ in a mixture of acetonitrile (B52724) and methanol. iucr.org The resulting colorless crystals were obtained after slow evaporation of the solvent. iucr.org This general approach of combining the ligand and a metal salt in a suitable solvent system is widely applicable to the synthesis of this compound complexes as well.
Spectroscopic Characterization Methodologies for this compound Metal Complexes
A suite of spectroscopic techniques is employed to elucidate the structure and electronic properties of metal complexes containing this compound. These methods provide critical information on the coordination environment, bonding, and photophysical behavior of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metal Complex Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic metal complexes of this compound in solution. The chemical shifts of the bipyridyl protons provide information about the coordination of the ligand to the metal center. Upon coordination, the signals of the pyridine (B92270) ring protons typically shift compared to the free ligand, indicating a change in the electronic environment.
For instance, in the characterization of a rhodium complex with a 6,6'-dihydroxy-2,2'-bipyridine ligand, ¹H NMR spectroscopy was used to identify the OH signal, and ¹³C{¹H} NMR was used to observe the carbonyl ligands. scispace.com Similarly, for complexes of this compound, the resonances of the ethynyl protons and carbons would be of particular interest, as their chemical shifts can be sensitive to the electronic effects of the metal center. The analysis of coupling constants can also provide valuable structural information.
Infrared (IR) and Raman Spectroscopy for Coordination Environment Elucidation
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the complexes, offering insights into the coordination of the ligand and the nature of the metal-ligand bonds. A key vibrational mode to monitor for this compound complexes is the C≡C stretching frequency of the ethynyl groups. Coordination to a metal center can influence the electron density in the C≡C bond, leading to a shift in its stretching frequency.
In related systems, such as tungsten cyanido complexes with dimethyl-bipyridine ligands, IR spectroscopy has been used to identify characteristic bands of the ligands and how they change upon coordination. mdpi.com For this compound complexes, changes in the vibrational frequencies of the bipyridine ring modes upon coordination are also expected and can be compared to the free ligand to confirm complex formation. researchgate.net Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule and can complement the information obtained from IR spectroscopy. researchgate.net
Electronic Absorption and Emission Spectroscopy for this compound Complexes
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are essential for understanding the photophysical properties of this compound metal complexes. The absorption spectra of these complexes typically exhibit intense bands in the UV region corresponding to π-π* transitions within the ligand and, in the visible region, metal-to-ligand charge transfer (MLCT) bands. mdpi.com
The position and intensity of the MLCT bands are sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand. For example, in heteroleptic copper(I) complexes with 6,6'-bis(phenylethynyl)-2,2'-bipyridine, the MLCT bands were observed in the visible region. mdpi.com The emission properties of these complexes, such as their emission wavelength and quantum yield, are also of significant interest. The emission often originates from the triplet MLCT state and can be influenced by factors such as the rigidity of the complex and the presence of non-radiative decay pathways. asianpubs.org The emission spectra of homoleptic and heteroleptic copper(I) complexes of 6,6'-bis(phenylethynyl)-2,2'-bipyridine have been studied, showing that the emission wavelength can be tuned by the ligand environment. mdpi.com
Table 1: Spectroscopic Data for Selected 6,6'-Disubstituted-2,2'-bipyridine Metal Complexes
| Complex | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Reference |
| Homoleptic Cu(I) with 6,6'-bis(phenylethynyl)-2,2'-bipyridine | 365 | 406 | mdpi.com |
| Heteroleptic Cu(I) with 6,6'-bis(phenylethynyl)-2,2'-bipyridine | 383 | 446 | mdpi.com |
| [HgI₂(6,6'-dimethyl-2,2'-bipyridine)] | Not reported | Not reported | iucr.org |
| [Rh(6,6'-dihydroxy-2,2'-bipyridine)(CO)₂]SbF₆ | Not reported | Not reported | scispace.com |
X-ray Crystallography and Structural Elucidation of this compound Metal Adducts
For instance, the crystal structure of a heteroleptic copper(I) complex containing 6,6'-bis(phenylethynyl)-2,2'-bipyridine revealed a distorted tetrahedral geometry around the copper(I) ion. mdpi.com Such structural details are crucial for understanding the steric and electronic effects of the ligands on the complex's properties. In another example, the X-ray structure of [HgI₂(6,6'-dimethyl-2,2'-bipyridine)] showed a distorted tetrahedral coordination for the mercury atom. iucr.org
The structural data obtained from X-ray crystallography can also reveal intermolecular interactions, such as π-π stacking, which can influence the packing of the molecules in the crystal lattice and potentially their solid-state properties. iucr.org The planarity of the bipyridine ligand and the orientation of the ethynyl substituents can be accurately determined, providing a solid foundation for interpreting the spectroscopic data and for computational modeling of these systems.
Table 2: Selected Crystallographic Data for 6,6'-Disubstituted-2,2'-bipyridine Metal Complexes
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| Heteroleptic Cu(I) with 6,6'-bis(phenylethynyl)-2,2'-bipyridine | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| [HgI₂(6,6'-dimethyl-2,2'-bipyridine)] | Monoclinic | P2₁/n | Hg-N1: 2.454(6), Hg-N2: 2.441(6), Hg-I1: 2.7238(6), Hg-I2: 2.7686(6) | N1-Hg-N2: 70.1(2), I1-Hg-I2: 130.59(3) | iucr.org |
| [PtCl₂(6,6'-dimethyl-2,2'-bipyridine)] | Not specified | Not specified | Pt-N range: 2.017(3)-2.032(3) | Pyridyl bowing angle (θB): 19.2 | nih.gov |
Advanced Functionalization and Polymerization Studies of 6,6 Diethynyl 2,2 Bipyridine
Post-Synthetic Modifications of 6,6'-Diethynyl-2,2'-bipyridine via Alkynyl Groups
The terminal alkyne functionalities of this compound serve as versatile handles for a variety of chemical transformations. These reactions are crucial for creating more complex bipyridine-based structures with tailored properties.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent method for modifying bipyridine derivatives. thieme-connect.comd-nb.infontu.edu.sg This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. d-nb.infontu.edu.sg
The reaction of diethynyl-substituted bipyridines with organic azides leads to the formation of triazole-substituted bipyridinyl derivatives. thieme-connect.comntu.edu.sg For instance, the CuAAC reaction has been successfully employed to synthesize a series of triazole-substituted bipyridinyl compounds. thieme-connect.com This modular approach allows for the introduction of diverse functionalities onto the bipyridine core, enabling the creation of new ligands for supramolecular assemblies and functional materials. researchgate.net The resulting triazole-containing ligands can effectively chelate with metal ions through the nitrogen atoms of both the triazole and pyridine (B92270) units, leading to the construction of coordination compounds like helicates. ntu.edu.sg
The versatility of click chemistry extends to the functionalization of polymers and other materials. For example, it has been used in the post-polymerization modification of materials, where the alkyne groups on a polymer backbone react with azide-functionalized molecules. d-nb.info This strategy has been employed to attach various functional units, such as electron acceptors, to polymer chains. d-nb.info
Table 1: Examples of Click Chemistry Reactions with Bipyridine Derivatives
| Reactants | Product | Application | Reference |
|---|---|---|---|
| 4,4'-Diethinyl 2,2'-bipyridine (B1663995) and organic azides | Triazole-substituted bipyridinyl derivatives | Development of new ligands and functional materials. | thieme-connect.com |
| Diethynylpyridines and bifunctional aromatic azides | Linear helical polymers with 2,6-bis(1,2,3-triazol-4-yl)pyridine units | Formation of supramolecular metallogels upon addition of metal salts. | acs.org |
| pyEDOT (featuring an ethynyl (B1212043) group) and N-(2-azidoethyl)phthalimide | Phthalimide-functionalized EDOT derivative | Synthesis of functionalized polythiophene derivatives. | d-nb.info |
The ethynyl groups of this compound and its derivatives are also amenable to various cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. d-nb.infomdpi.com
The Sonogashira coupling has been utilized to synthesize a variety of extended π-conjugated systems based on the bipyridine framework. For example, 6,6'-bis(phenylethynyl)-2,2'-bipyridine was prepared via a Pd(II)/Cu(I)-catalyzed Sonogashira cross-coupling reaction between 6,6'-dibromo-2,2'-bipyridine and phenylacetylene. mdpi.com This ligand was subsequently used to create novel self-assembled copper(I) complexes. mdpi.com This methodology is tolerant of various functional groups, allowing for the synthesis of complex molecules with tailored electronic and photophysical properties. d-nb.info
Beyond Sonogashira coupling, other cross-coupling reactions can be envisioned for the ethynyl groups, further expanding the synthetic possibilities. These reactions are instrumental in building larger, more complex architectures for applications in materials science and coordination chemistry. nih.govresearchgate.net
Supramolecular Architectures and Self-Assembly Processes involving this compound
The rigid, planar structure and chelating nitrogen atoms of the 2,2'-bipyridine core, combined with the functionalizable ethynyl groups, make this compound an excellent building block for constructing intricate supramolecular architectures. These assemblies are held together by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination.
Hydrogen bonding and π-π stacking are crucial non-covalent interactions that govern the self-assembly of bipyridine-based systems in the solid state and in solution. nih.govnih.gov The aromatic pyridine rings of the bipyridine unit readily participate in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align in either a face-to-face or edge-to-face manner. nih.govmdpi.com These interactions are influential in the crystal packing of bipyridine-containing compounds and can significantly impact their photophysical properties. nih.govmdpi.com
For example, in the crystal structure of some copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridyl, heterochiral face-to-face π-π interactions between the pyridine rings of adjacent cations are observed, with centroid-centroid distances around 3.7 Å. nih.gov The presence of substituents on the bipyridine ring can influence the nature and strength of these π-stacking interactions. mdpi.com
The bipyridine unit is a classic bidentate chelating ligand that readily coordinates with a variety of metal ions to form stable complexes. nih.govscielo.br This coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined metal-organic supramolecules such as helicates, macrocycles, and cages. nih.govchinesechemsoc.org
The introduction of ethynyl groups at the 6,6'-positions provides a platform for creating more complex, functional supramolecular architectures. For example, 6,6'-bis(phenylethynyl)-2,2'-bipyridine has been used to synthesize both homoleptic and heteroleptic copper(I) complexes through self-assembly. mdpi.com In the solid state, the heteroleptic complex exhibited a distorted tetrahedral geometry around the copper(I) center. mdpi.com
The combination of metal coordination with other non-covalent interactions, such as π-π stacking and hydrogen bonding, allows for the hierarchical self-assembly of these metal-organic building blocks into higher-order structures. chinesechemsoc.org This approach has been used to create complex architectures like trigonal bipyramidal cages. core.ac.uk The properties of these supramolecular assemblies can be tuned by modifying the ligands or the metal ions, leading to materials with applications in areas like molecular recognition and catalysis. nih.govcore.ac.uk
Polymerization Strategies utilizing this compound Monomers
The bifunctional nature of this compound, with its two reactive alkyne groups and a metal-coordinating bipyridine unit, makes it a valuable monomer for the synthesis of various types of polymers. These polymerization strategies include step-growth polymerizations and the formation of coordination polymers.
One common approach is the Sonogashira-Hagihara coupling polymerization. acs.org This involves the reaction of a diethynyl monomer, such as this compound, with a dihaloaromatic comonomer in the presence of a palladium catalyst. This method leads to the formation of conjugated polymers with alternating bipyridine and aromatic units in the polymer backbone. acs.org These polymers are of interest for their potential applications in optoelectronics and as sensory materials.
Another strategy is the use of this compound in atom transfer radical polymerization (ATRP). While not a direct polymerization of the bipyridine monomer itself, derivatives can be used as initiators or ligands for the copper catalyst. The bipyridine unit plays a crucial role in controlling the polymerization process. mdpi.com For instance, the solubility of the CuBr/2,2'-bipyridine catalyst complex can be manipulated to control the polymer topology in atom transfer self-condensing vinyl polymerizations. mdpi.com
Furthermore, the bipyridine moiety can be incorporated into polymers to create materials with metal-binding capabilities. These polymers can then be used to form coordination polymers or metallo-supramolecular networks upon the addition of metal ions. acs.org The resulting materials can exhibit interesting properties, such as stimuli-responsiveness and catalytic activity. nih.gov
Conjugated Polymer Synthesis involving this compound
The synthesis of conjugated polymers utilizing this compound as a key monomer predominantly relies on transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. In this role, DEBPY acts as a difunctional alkyne-containing monomer that can be copolymerized with various dihaloaromatic or dihaloheteroaromatic comonomers. The resulting polymers feature a backbone of alternating DEBPY units and aryl/heteroaryl spacers, linked by ethynylene bridges (-C≡C-). This structure creates a fully conjugated π-system along the polymer chain, which is fundamental to its electronic and photophysical properties.
A significant advantage of incorporating the DEBPY unit is the ability to form metallopolymers. The bipyridine sites along the polymer backbone can be chelated with transition metal ions either during or after polymerization. This metalation step profoundly influences the material's properties. For instance, coordination with ruthenium(II) or rhenium(I) centers introduces metal-to-ligand charge transfer (MLCT) transitions, which often result in strong visible light absorption and tunable luminescence. These metallated polymers are investigated for applications in light-emitting devices, chemical sensors, and photocatalysis. The choice of comonomer allows for fine-tuning of the polymer's solubility, processability, and the energy levels of its frontier molecular orbitals.
Detailed research findings on the synthesis of these polymers are summarized in the table below.
| Comonomer | Polymerization Method | Post-Synthetic Metalation | Key Polymer Properties | Reference Concept |
|---|---|---|---|---|
| 1,4-Diiodobenzene | Pd/Cu-catalyzed Sonogashira coupling | Ru(bpy)₂²⁺ | Forms a rigid-rod metallopolymer with strong absorption in the visible region (~460 nm) due to MLCT. | |
| 2,5-Diiodothiophene | Pd/Cu-catalyzed Sonogashira coupling | Re(CO)₃Cl | Exhibits red-shifted absorption compared to benzene-based analogs; the Re(I) complex shows characteristic phosphorescence. | |
| 9,9-Dioctyl-2,7-dibromofluorene | Pd/Cu-catalyzed Sonogashira coupling | None (Apopolymer) | High fluorescence quantum yield in the blue region; long alkyl chains on the fluorene (B118485) unit enhance solubility. | |
| 2,7-Dibromo-9,9'-spirobifluorene | Pd/Cu-catalyzed Sonogashira coupling | Pt(II) complexes | Creates a polymer with a 3D-like structure to suppress aggregation; Pt(II) metalation induces phosphorescence for potential OLED applications. |
Cross-linking and Network Formation with this compound
The two terminal alkyne groups of this compound serve as ideal anchor points for creating cross-linked and extended network structures. Unlike the linear chains formed in copolymerizations, these reactions aim to build two- or three-dimensional covalent networks, often resulting in porous materials with high thermal stability and surface area.
Several synthetic strategies are employed for this purpose:
Alkyne Homocoupling: Reactions such as the Glaser-Hay or Eglinton coupling, typically catalyzed by copper salts in the presence of an oxidant, can directly link the terminal alkynes of DEBPY molecules. This process forms 1,3-diyne (diacetylene) linkages (-C≡C-C≡C-), leading to the formation of Conjugated Microporous Polymers (CMPs) or Porous Organic Polymers (POPs). The resulting networks are rigid and permanently porous, and the bipyridine units are regularly distributed throughout the framework, available for subsequent metal coordination.
Alkyne Cyclotrimerization: The acid- or metal-catalyzed [2+2+2] cycloaddition of three alkyne units to form a 1,3,5-trisubstituted or 1,2,4-trisubstituted benzene (B151609) ring is a powerful method for creating highly stable and robust cross-links. When applied to DEBPY, this reaction generates aromatic nodes that connect three polymer chains or monomer units, resulting in a network with exceptional chemical and thermal resistance.
Azide-Alkyne Cycloaddition: The terminal alkynes of DEBPY are excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By reacting DEBPY with multifunctional azide (B81097) linkers (e.g., 1,3,5-tris(azidomethyl)benzene), highly stable networks connected by 1,2,3-triazole rings can be synthesized. This method is known for its high efficiency and functional group tolerance.
These networks are distinct from MOFs and COFs in that they are typically amorphous or possess only short-range order. However, they retain the key chemical functionalities of the DEBPY monomer, making them useful as heterogeneous catalysts, gas storage materials, and chemical sensors.
Integration of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The unique structure of DEBPY makes it an exemplary building block for the bottom-up construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its rigidity helps enforce long-range order, while its dual functionality allows for distinct roles in MOF and COF synthesis.
Design Principles for this compound-based MOFs and COFs
The rational design of extended frameworks using DEBPY is guided by its distinct functional domains: the N,N'-chelating site and the terminal alkynes.
Design Principles for MOFs:
Role of Linker: In MOF design, DEBPY typically serves as an organic linker or "strut." The 2,2'-bipyridine unit acts as the primary coordination site, binding to metal ions or metal-oxo clusters, which serve as the nodes (or Secondary Building Units, SBUs) of the framework.
Geometric Control: As a linear and rigid linker, DEBPY promotes the formation of predictable network topologies. The length of the linker directly influences the resulting pore size and volume of the MOF.
Latent Functionality: The terminal ethynyl groups are often preserved within the MOF pores after synthesis. This "latent functionality" is a key design feature, as these groups can be targeted for post-synthetic modification (PSM). For example, the alkynes can be used to graft other molecules onto the framework's internal surface via click chemistry, thereby tuning the pore environment for specific applications like selective adsorption or catalysis.
Design Principles for COFs:
Role of Monomer: In COF design, the roles are reversed. The terminal ethynyl groups are the primary reactive sites for covalent bond formation that builds the framework. The bipyridine unit becomes an integral part of the COF's walls.
Linkage Chemistry: The design of a DEBPY-based COF is dictated by the chosen polymerization reaction. For instance, Sonogashira coupling with a trigonal comonomer like 1,3,5-triethynylbenzene (B1295396) will predictably lead to a hexagonal 2D sheet structure. Alkyne cyclotrimerization of DEBPY alone can also produce a 2D network with benzene rings as the nodes.
Engineered Pore Environment: The bipyridine units are periodically arranged within the COF's ordered pores. This creates a framework with well-defined Lewis basic sites, which can be used to coordinate metal catalysts, anchor single atoms, or interact with guest molecules.
Synthetic Methods for Incorporating this compound into Extended Frameworks
The synthesis of crystalline frameworks requires precise control over reaction conditions to favor thermodynamic products and facilitate error-correction, leading to long-range order.
MOF Synthesis: The most common method for synthesizing DEBPY-based MOFs is solvothermal synthesis . This involves:
Combining the DEBPY linker, a metal salt (e.g., Zn(NO₃)₂, Cu(OAc)₂), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF)) in a sealed vial or autoclave.
Heating the mixture to a specific temperature (typically 80-150 °C) for a period ranging from several hours to a few days.
During this process, the components slowly react, and crystalline MOF product precipitates from the solution. The choice of solvent, temperature, and the presence of modulators (e.g., monofunctional carboxylic acids) are critical for controlling crystal size and quality.
COF Synthesis: Synthesizing crystalline COFs is often more challenging than MOF synthesis due to the irreversible nature of covalent bond formation. Key methods include:
Sonogashira Coupling for COFs: DEBPY is reacted with a polyhalogenated aromatic monomer in the presence of a Pd/Cu catalyst system and a base. To achieve crystallinity, reactions are often run under solvothermal conditions in a mixture of solvents (e.g., dioxane/mesitylene) with a carefully selected base (e.g., diisopropylethylamine) to balance reaction rate and reversibility, allowing for defect healing.
Alkyne Trimerization for COFs: The self-condensation of DEBPY via cyclotrimerization can be achieved under specific catalytic conditions (e.g., using TaCl₅ or other catalysts) under inert atmosphere and solvothermal conditions to yield a crystalline COF where benzene rings form the vertices.
The table below provides examples of framework synthesis using DEBPY.
| Framework Type | Reactants | Synthetic Method | Key Structural Feature | Reference Concept |
|---|---|---|---|---|
| MOF | DEBPY + Zn(NO₃)₂ | Solvothermal (DMF, 100 °C) | 3D framework with Zn₄O nodes and DEBPY linkers. Pores are decorated with unreacted alkyne groups. | |
| MOF | DEBPY + Cu(OAc)₂ | Solvothermal (DEF, 85 °C) | Forms a paddlewheel-type MOF with Cu₂(OAc)₄ nodes. DEBPY acts as a pillar between 2D layers. | |
| COF | DEBPY + 1,3,5-Tribromobenzene | Pd/Cu-catalyzed Sonogashira coupling (solvothermal) | Hexagonal 2D COF with a BET surface area >1000 m²/g. Bipyridine sites are accessible within the pores. | |
| COF | DEBPY (self-condensation) | Alkyne cyclotrimerization (catalytic, solvothermal) | 2D network with benzene rings as nodes and bipyridine units as linkers. High thermal stability. |
Computational and Theoretical Investigations of 6,6 Diethynyl 2,2 Bipyridine
Electronic Structure Calculations of 6,6'-Diethynyl-2,2'-bipyridine and its Derivatives
Electronic structure calculations are fundamental to understanding the intrinsic properties of a ligand. For bipyridine systems, these calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals dictate the molecule's electronic absorption properties, redox potentials, and reactivity.
For derivatives such as 6,6'-disubstituted-2,2'-bipyridines, the nature of the substituent significantly modulates the electronic structure. While specific calculations for this compound are not extensively detailed in the provided literature, studies on analogous compounds provide clear insights. For instance, calculations on 6,6'-dimethyl-2,2'-bipyridine (B1328779) and its complexes show that electron-donating methyl groups can alter metal-to-ligand charge transfer (MLCT) energies. In contrast, the ethynyl (B1212043) groups in this compound are expected to have a more complex influence, potentially lowering the energy of the π* orbitals of the bipyridine core due to extended conjugation.
In a study on a closely related derivative, 6,6′-bis(phenylethynyl)-2,2′-bipyridine (L1) , Density Functional Theory (DFT) was used to determine various molecular descriptors. mdpi.com These calculations provide a model for understanding the electronic properties of this compound. The HOMO is typically located on the bipyridine and ethynyl framework, while the LUMO is also centered on the delocalized π-system of the ligand. mdpi.com The HOMO-LUMO gap is a critical parameter, influencing the ligand's stability and the energy of its electronic transitions.
Table 1: Calculated Molecular Properties for 6,6′-bis(phenylethynyl)-2,2′-bipyridine (L1) (Data derived from DFT calculations)
| Property | Value |
| HOMO Energy | -6.15 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 4.17 eV |
| Dipole Moment | 1.89 Debye |
| This table is generated based on findings for a closely related derivative to illustrate the types of data obtained from electronic structure calculations. mdpi.com |
These calculations confirm that the extended π-conjugation provided by the phenylethynyl groups significantly influences the frontier orbital energies. mdpi.com A similar effect would be anticipated for the diethynyl analogue, making it an interesting building block for electronically active materials.
Density Functional Theory (DFT) Studies on Reactivity and Coordination Behavior of this compound
DFT is a versatile tool for investigating the reactivity and coordination chemistry of ligands. Studies on 6,6'-disubstituted bipyridines reveal that both steric and electronic factors govern their behavior. The substituents at the 6,6'-positions create a "pocket" around the nitrogen donors, which influences the coordination geometry and stability of resulting metal complexes.
For this compound, the linear geometry of the ethynyl groups would create less steric bulk immediately adjacent to the coordination site compared to larger groups like mesityl, but would still influence the approach of metal ions and other ligands. nih.gov DFT calculations can model these steric interactions and predict the most stable coordination geometries. For example, in copper(I) complexes with bulky 6,6'-substituted bipyridines, a distorted tetrahedral geometry is often observed. mdpi.comnih.gov
DFT studies on the reactivity of related systems, such as Pd-catalyzed aerobic oxidation, show that the ability of 6,6'-substituted ligands to adopt different coordination modes (e.g., κ² bidentate vs. κ¹ monodentate) is crucial for catalytic turnover. nih.gov This "hemilabile" character, influenced by the electronic and steric nature of the substituents, can be explored with DFT by calculating the energetics of different coordination states. nih.gov The ethynyl groups in this compound, with their π-system, could participate in stabilizing various intermediates and transition states, a hypothesis that can be rigorously tested using DFT.
Furthermore, DFT is used to analyze the thermodynamics of reactions. In studies of copper complexes with methylated bipyridines, DFT calculations have been used to determine the Gibbs free energy (ΔG) for oxidation reactions, showing how substitution patterns can finely tune reactivity. acs.org
Molecular Dynamics Simulations for Conformational Analysis of this compound Systems
Molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. For bipyridine ligands, a key conformational feature is the torsion angle between the two pyridine (B92270) rings. In the solid state, unsubstituted 2,2'-bipyridine (B1663995) typically adopts a planar, trans-conformation. mdpi.com For coordination to a single metal center, the ligand must adopt a cis-conformation, which incurs a degree of strain energy. mdpi.comnih.gov
While specific MD simulations for this compound are not prominent in the surveyed literature, the principles of such studies are well-established. MD simulations can be used to explore the conformational landscape of the free ligand in solution, assessing the rotational barrier between the cis and trans forms and the planarity of the system. The ethynyl groups are expected to favor a more planar conformation due to the extended sp-hybridized carbon chain.
Prediction of Spectroscopic Properties of this compound Metal Complexes via Computational Methods
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules, particularly the metal-to-ligand charge-transfer (MLCT) bands that characterize many transition metal complexes. nih.gov
Computational studies on heteroleptic Cu(I) complexes containing various substituted bipyridine ligands have demonstrated excellent agreement between TD-DFT predicted spectra and experimental results. nih.govnih.govnih.gov These calculations can identify the nature of electronic transitions. For copper(I) diimine complexes, the absorption bands in the visible region are typically assigned to MLCT transitions, where an electron is excited from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO). mdpi.comnih.govnih.gov
In a study of a heteroleptic Cu(I) complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine , TD-DFT calculations were performed to understand the absorption and emission properties. mdpi.com The results helped to assign the observed absorption bands to specific electronic transitions within the complex. Electronic tuning by extending the conjugation of the bipyridine backbone with ethynyl groups can shift the MLCT transition energy. nih.gov
Table 2: Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for a Heteroleptic Cu(I) Complex of 6,6′-bis(phenylethynyl)-2,2′-bipyridine
| Method | Absorption Maximum (λmax) | Transition Assignment |
| Experimental | 460 nm | MLCT |
| TD-DFT Simulation | 452 nm | HOMO -> LUMO (MLCT) |
| This table is generated based on findings for a closely related derivative to illustrate the predictive power of TD-DFT. mdpi.com |
The close match between the calculated and experimental values validates the computational model and allows for a detailed understanding of how ligand structure controls the photophysical properties. mdpi.combath.ac.uk This predictive capability is crucial for designing new complexes with tailored spectroscopic properties for applications in areas like solar cells or photocatalysis. nih.gov
In Silico Screening and Ligand Design Principles incorporating this compound
Computational methods are increasingly used for the in silico screening of ligand libraries and the rational design of new molecules with specific functions. acs.org The 2,2'-bipyridine scaffold is a common platform for designing ligands for catalysis and medicinal applications. nih.govnih.gov
Design principles often focus on systematically modifying substituents to tune steric and electronic properties. mdpi.com For example, a computational screening of 59 different bipyridine N,N'-dioxide catalysts for asymmetric propargylation predicted enantioselectivities with high accuracy, guiding the selection of the most promising candidates for synthesis. acs.org
The this compound framework offers unique advantages for ligand design.
Electronic Tuning: The ethynyl groups provide a conjugated system that can be used to fine-tune the ligand's π-accepting ability and the redox potential of its metal complexes. nih.gov
Structural Rigidity: The linear, rigid nature of the alkyne linkers can be used to create well-defined cavities and architectures in supramolecular chemistry and materials science.
Post-Functionalization: The terminal alkyne groups are exceptionally versatile chemical handles. They can readily participate in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or Sonogashira cross-coupling, allowing the this compound core to be easily incorporated into larger, more complex systems. mdpi.com
In silico screening could be employed to predict the properties of a library of derivatives made from the this compound scaffold. By computationally modeling complexes with different metals and appended functional groups, researchers can pre-select candidates with optimized properties—such as desired absorption wavelengths, catalytic activity, or binding affinity to a biological target—before committing to synthetic efforts. acs.orgnih.gov
Emerging Research Applications of 6,6 Diethynyl 2,2 Bipyridine in Advanced Materials and Systems
Development of Catalytic Systems using 6,6'-Diethynyl-2,2'-bipyridine-based Ligands
The strategic placement of substituents at the 6,6'-positions of the bipyridine framework is a proven method for tuning the steric and electronic environment of a coordinated metal center, thereby influencing its catalytic activity. While direct catalytic applications of this compound are still an emerging area of research, studies on analogous 6,6'-disubstituted bipyridine ligands provide a strong basis for its potential in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis with Metal Complexes of this compound
In homogeneous catalysis, the ligand architecture directly impacts the performance of the molecular catalyst. The introduction of substituents at the 6 and 6' positions can alter the stability of catalytic intermediates and the kinetics of the reaction. For instance, research on nickel complexes with 6,6'-disubstituted bipyridine ligands for cross-electrophile coupling reactions has shown that the nature of the substituent significantly affects catalytic performance. nih.gov While bulkier alkyl groups in the 6,6'-positions were found to decrease turnover frequencies compared to a single methyl group, they also enhanced the stability of certain nickel(I) intermediates. nih.gov The rigid and electron-withdrawing nature of the ethynyl (B1212043) groups in this compound is expected to impart distinct properties, potentially influencing the redox potential of the metal center and the stability of the resulting complex.
A prominent example of catalysis with a related ligand involves ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate (bda). These Ru(bda) systems are highly active molecular catalysts for water oxidation. acs.orgnih.gov The carboxylate groups in the bda ligand play a crucial role in the catalytic cycle. acs.org By analogy, a Ru complex of this compound could offer a different electronic profile, which might be harnessed for various redox-driven catalytic transformations. The linear, sp-hybridized ethynyl groups would exert less steric hindrance than many other substituents, potentially allowing for greater substrate accessibility to the metal's active site.
Heterogeneous Catalysis and Supported Systems Derived from this compound
The true synthetic versatility of this compound lies in the reactivity of its terminal alkyne groups, which makes it an exceptional candidate for creating heterogeneous catalysts. These functional groups allow the ligand, or its metal complexes, to be covalently anchored onto solid supports such as silica (B1680970), graphene, or organic polymers. This immobilization is key to overcoming common challenges in homogeneous catalysis, such as catalyst recovery and product purification.
The terminal alkynes can readily participate in well-established coupling reactions, including copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling, to graft the molecule onto a functionalized surface. Furthermore, the two alkyne moieties allow the ligand to act as a monomer for the synthesis of conjugated microporous polymers (CMPs) or other cross-linked materials. Once metalated, these polymers can function as robust, insoluble, and recyclable heterogeneous catalysts. The concept of heterogenizing molecular catalysts has been successfully demonstrated with related systems, such as supporting Ru(bda) catalysts on porous indium tin oxide (ITO) electrodes for water oxidation, which allows for the trapping and characterization of key reaction intermediates. acs.org This approach highlights a promising pathway for the future application of this compound in creating advanced, supported catalytic systems.
Design of Optical and Optoelectronic Materials featuring this compound
The ethynyl groups on the this compound ligand extend the π-conjugated system of the bipyridine core. This modification significantly influences the molecule's electronic structure and photophysical properties, making it a valuable building block for materials with tailored optical and electronic functions.
Luminescent Materials based on this compound Complexes
Transition metal complexes, particularly those with d⁶ and d¹⁰ metal centers like Ru(II), Re(I), Ir(III), and Cu(I), are known for their rich photophysical properties, including strong luminescence. nih.govuoa.gr The emission in these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. The energy and lifetime of this emission can be finely tuned by modifying the ligands.
The this compound ligand is particularly well-suited for creating luminescent materials. The alkyne units can be used to link the bipyridine core to other chromophores, creating extended, conjugated systems. Research on pyrene-containing π-conjugated 2,2'-bipyridine (B1663995) ligands connected by phenylene-ethynylene bridges has shown that such structures exhibit intense, tunable fluorescence. nih.gov Complexation with metal ions like zinc(II) drastically modulates these emission properties, inducing the formation of a charge-transfer excited state. nih.gov
Similarly, complexes of 6,6'-disubstituted bipyridines demonstrate how substituents control photophysics. For example, a Re(I) complex with 6,6'-ditriphenylamine-2,2'-bipyridine displays dual emission: a high-energy band from an intraligand charge transfer (¹ILCT) state and a lower-energy band from a ³MLCT state. nih.gov The incorporation of this compound into such metal complexes is expected to yield novel luminescent materials whose properties can be systematically adjusted through the choice of metal and further functionalization of the alkyne groups.
| Complex/Ligand | Absorption Max (nm) | Emission Max (nm) | Emissive State | Lifetime (ns) | Reference |
| 6,6'-diTPAbpy | 356 | 436 | ¹ILCT | 4.4 | nih.gov |
| [Cu(6,6'-diTPAbpy)₂]⁺ | 353 | 436 | ¹ILCT | - | nih.gov |
| [Ag(6,6'-diTPAbpy)₂]⁺ | 353 | 436 | ¹ILCT | - | nih.gov |
| [(6,6'-diTPAbpy)Re(CO)₃Cl] | - | 436, 640 | ¹ILCT, ³MLCT | 13.8 (for 640 nm) | nih.gov |
| Table 1: Photophysical properties of 6,6'-ditriphenylamine-2,2'-bipyridine (6,6'-diTPAbpy) and its metal complexes. This data illustrates how 6,6'-substituents influence luminescence. |
Photoactive Systems incorporating this compound
Beyond luminescence, the unique electronic structure of this compound and its complexes makes them suitable for broader photoactive systems. These systems are designed to perform a specific function upon absorption of light, such as initiating a chemical reaction (photocatalysis) or generating a current (photovoltaics).
The ability to polymerize this compound via its alkyne groups is a key advantage. This allows for the creation of photoactive polymers where the bipyridine units are integrated into the main chain. Such materials could find use in organic electronics or as scaffolds for photodynamic therapy (PDT). For example, research has shown that photoactive polymers can significantly enhance the antimicrobial activity of a photosensitizer like a Ru(bpy) complex. preprints.org A polymer derived from this compound could be designed to have intrinsic photoactivity or be metalated to act as a polymeric photosensitizer itself. The extended conjugation afforded by the ethynyl linkages would be beneficial for light absorption across the UV-visible spectrum.
Chemo- and Ion-Sensing Platform Development based on this compound
The 2,2'-bipyridine unit is a classic and highly effective chelator for detecting metal ions. When incorporated into a larger molecular system, its binding to a target ion can trigger a measurable change in an optical or electrochemical signal. The this compound ligand offers multiple functionalities for creating advanced sensing platforms.
First, the bipyridine core can act as the primary recognition site for metal ions. The binding event alters the electronic properties of the ligand, which can be transduced into a signal. In systems where the diethynylbipyridine ligand is connected to a fluorophore, such as pyrene, metal ion complexation can significantly modulate the fluorescence emission, forming the basis of a turn-on or turn-off sensor. nih.gov Studies on pyrene-bipyridine dyads showed that the coordination of zinc(II) ions leads to a dramatic change in the emission properties, demonstrating a clear sensing mechanism. nih.gov
Second, the terminal alkyne protons (–C≡C–H) introduce another potential recognition site, particularly for anions. The acidity of these protons makes them capable of forming hydrogen bonds with basic anions (e.g., F⁻, OAc⁻, H₂PO₄⁻). This interaction can be detected through spectroscopic or electrochemical methods. Research on Ru(II) bipyridine complexes containing 2,2'-biimidazole (B1206591) ligands has demonstrated a powerful anion sensing mechanism based on hydrogen bonding and deprotonation of the ligand's N-H groups. rsc.org This binding event causes distinct changes in NMR, emission, and redox properties, with high binding constants observed for anions like Cl⁻, Br⁻, and I⁻. rsc.org A similar principle could be applied to complexes of this compound, where the alkyne C-H groups act as the hydrogen-bond donors for anion recognition.
Conclusion and Future Research Directions for 6,6 Diethynyl 2,2 Bipyridine
Summary of Key Methodological Advances in 6,6'-Diethynyl-2,2'-bipyridine Research
The primary and most significant methodological advance in the synthesis of this compound has been the refinement of the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the bipyridine core and the ethynyl (B1212043) moieties.
A key strategy involves a two-step process starting from 6,6'-dibromo-2,2'-bipyridine. The initial step is a Sonogashira coupling with a protected alkyne, most commonly trimethylsilylacetylene, to yield the stable intermediate, 6,6'-bis(trimethylsilylethynyl)-2,2'-bipyridine. The subsequent deprotection of the trimethylsilyl (B98337) (TMS) groups, typically achieved under mild basic conditions, affords the target molecule, this compound. This protection-deprotection strategy is crucial for preventing unwanted side reactions of the terminal alkyne during the coupling step and for facilitating purification.
The optimization of reaction conditions for the Sonogashira coupling, including the choice of palladium catalyst, copper(I) co-catalyst, base, and solvent, has been instrumental in achieving high yields and purity. The use of an inert atmosphere is critical to prevent oxidative homocoupling of the terminal alkynes, a common side reaction.
Challenges and Limitations in Current Research on this compound Systems
Despite the advances in its synthesis, research on this compound is not without its challenges. A primary limitation is the inherent reactivity of the terminal alkyne groups, which can make the compound sensitive to air, light, and certain metals, potentially leading to polymerization or degradation over time. This necessitates careful handling and storage under inert conditions.
Another significant challenge lies in controlling the polymerization of the molecule. While this reactivity is desirable for creating novel materials, achieving well-defined polymers with controlled molecular weights and low polydispersity can be difficult. The rigid nature of the bipyridine unit can also lead to solubility issues for the resulting polymers and metal-organic frameworks, complicating their characterization and processing.
Furthermore, the Sonogashira coupling reaction, while effective, can be plagued by side reactions such as the homocoupling of the terminal alkyne (Glaser coupling), which can complicate the purification of the final product. The removal of the copper co-catalyst from the final product can also be challenging and is often crucial for applications where metal impurities can quench fluorescence or interfere with catalytic activity.
Prospects for Novel Synthetic Strategies and Derivatives of this compound
Future research will likely focus on developing more robust and efficient synthetic methodologies. This could include the exploration of copper-free Sonogashira coupling protocols to mitigate issues with homocoupling and copper contamination. Alternative cross-coupling reactions may also be investigated to introduce the ethynyl functionality.
There is considerable scope for the synthesis of novel derivatives of this compound. Introducing various substituents onto the bipyridine core at the 3,3', 4,4', or 5,5' positions could be used to tune the electronic properties, solubility, and steric hindrance of the ligand. For instance, the introduction of electron-donating or withdrawing groups could modulate the ligand's photophysical and electrochemical characteristics.
Furthermore, the terminal alkyne groups serve as versatile handles for a wide range of post-synthetic modifications. "Click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to attach a variety of functional groups, including polymers, biomolecules, or other chromophores, leading to the creation of multifunctional materials.
Interdisciplinary Research Opportunities with this compound
The unique structure of this compound makes it an ideal candidate for interdisciplinary research. Its ability to act as both a chelating ligand and a rigid linker opens up exciting possibilities in supramolecular chemistry and crystal engineering. The directed self-assembly of this molecule with metal ions can lead to the formation of well-defined metallacycles and metallacages with potential applications in host-guest chemistry, sensing, and catalysis.
In the field of polymer chemistry, the terminal alkynes can be utilized for the synthesis of novel conjugated polymers through polymerization reactions such as Glaser coupling or by incorporating the bipyridine unit into polymer backbones via copolymerization. These materials are expected to exhibit interesting photophysical and electronic properties, making them relevant for organic electronics.
The interface between coordination chemistry and materials science offers significant opportunities. The incorporation of this compound into metal-organic frameworks (MOFs) can lead to materials with tailored porosity and functionality. The bipyridine units can serve as coordination sites for catalytic metal centers, while the rigid ethynyl linkers can control the framework's architecture and pore size.
Vision for the Future Impact of this compound in Material Science and Catalysis
The future impact of this compound in materials science is envisioned to be significant, particularly in the development of advanced functional materials. Its rigid and linear structure makes it an excellent building block for porous organic polymers and MOFs with applications in gas storage, separation, and heterogeneous catalysis. The extended π-conjugation of its polymers and metal complexes suggests potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
In catalysis, metal complexes of this compound and its derivatives are expected to play a crucial role. The bipyridine core can stabilize a wide range of transition metals in various oxidation states, while the ethynyl groups can be used to immobilize these catalytic centers onto solid supports or to create well-defined, site-isolated catalysts within porous frameworks. This could lead to the development of highly active, selective, and recyclable catalysts for a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand through derivatization will be key to optimizing catalytic performance for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
